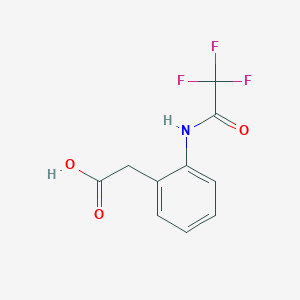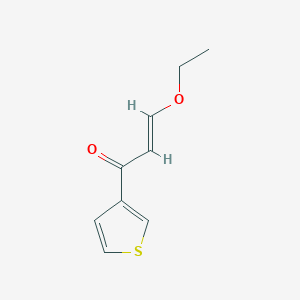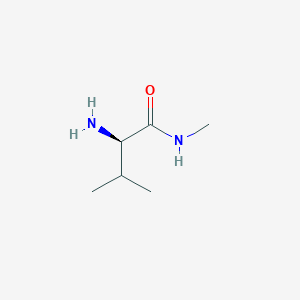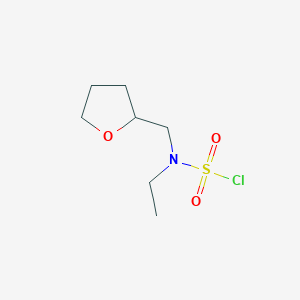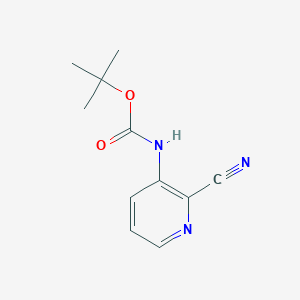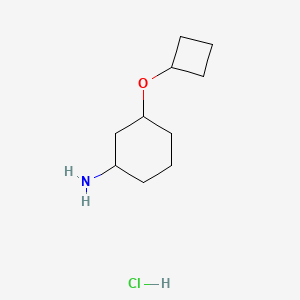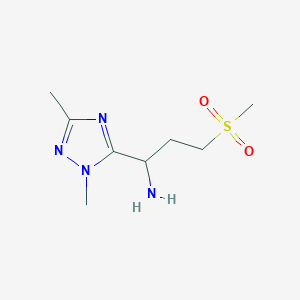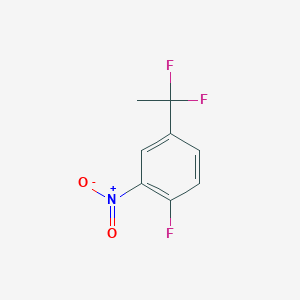
4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzene, where the benzene ring is substituted with a nitro group, a fluoro group, and a difluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions. For example, the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex can yield the corresponding difluoroethylated arenes . These methods are scalable and can be optimized for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Reduction: The major product is 4-(1,1-Difluoroethyl)-1-fluoro-2-aminobenzene.
Electrophilic Substitution: Products include further nitrated or sulfonated derivatives of the benzene ring.
Applications De Recherche Scientifique
4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Medicine: Investigated for its potential use in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity to its target by mimicking the steric and electronic features of other functional groups . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene: Similar structure but with an additional trifluoromethyl group.
1,1-Difluoroethyl chloride: Used as a reagent for introducing the difluoroethyl group.
Methoxyflurane: Contains a difluoroethyl group and is used as an anesthetic.
Uniqueness
4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of both a nitro group and a difluoroethyl group makes it a versatile intermediate for various chemical transformations and applications.
Propriétés
IUPAC Name |
4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-8(10,11)5-2-3-6(9)7(4-5)12(13)14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQCWWGPOWZNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B13495632.png)
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)

